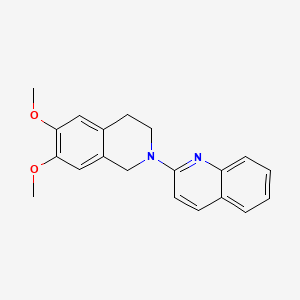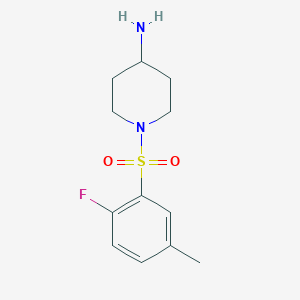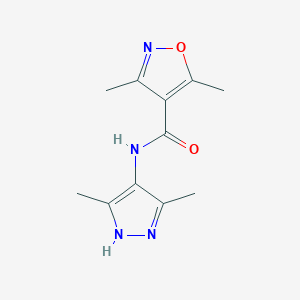![molecular formula C6H13ClN2O3S B7556453 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as chloramphenicol succinate, which is a prodrug of chloramphenicol, an antibiotic that is commonly used in clinical settings.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide has been extensively studied for its potential applications in various fields such as medicine, veterinary medicine, and agriculture. In medicine, this compound has been used as an antibiotic for the treatment of bacterial infections. It has also been studied for its potential use in the treatment of cancer and other diseases. In veterinary medicine, this compound has been used to treat bacterial infections in animals. In agriculture, this compound has been studied for its potential use as a growth promoter for livestock.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide involves its conversion to chloramphenicol in vivo. Chloramphenicol is a broad-spectrum antibiotic that inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit. This leads to the inhibition of peptide bond formation and the synthesis of new proteins, which ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of chloramphenicol. This compound has been shown to have a broad spectrum of activity against various bacterial species. However, it has also been associated with several adverse effects such as bone marrow suppression, aplastic anemia, and gray baby syndrome. These adverse effects have limited the use of chloramphenicol in clinical settings.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide has several advantages and limitations for lab experiments. One advantage is its broad spectrum of activity against various bacterial species, which makes it a useful tool for studying bacterial infections. However, its adverse effects such as bone marrow suppression and aplastic anemia limit its use in lab experiments. Additionally, the prodrug nature of this compound requires it to be converted to chloramphenicol in vivo, which can complicate experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide. One direction is the development of new antibiotics that are derived from this compound. Another direction is the study of its potential use in the treatment of cancer and other diseases. Additionally, the use of this compound as a growth promoter in livestock needs to be further studied to determine its safety and efficacy. Overall, the study of this compound has the potential to lead to the development of new antibiotics and other therapeutic agents.
Synthesemethoden
The synthesis of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide involves the reaction between chloramphenicol and succinic anhydride in the presence of a base catalyst. The first step in the synthesis process is the conversion of chloramphenicol to its sodium salt form, which is achieved by reacting it with sodium hydroxide. The next step involves the reaction between the sodium salt of chloramphenicol and succinic anhydride in the presence of a base catalyst such as triethylamine. The reaction leads to the formation of this compound. This prodrug is then converted to chloramphenicol by hydrolysis in vivo.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClN2O3S/c1-5(7)6(10)8-3-4-9-13(2,11)12/h5,9H,3-4H2,1-2H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRKPJIFWZDGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCNS(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)

![2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide](/img/structure/B7556392.png)
![N-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556399.png)
![4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7556405.png)
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)


![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)

![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
